7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 64500-11-4
Cat. No.: VC14866784
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64500-11-4 |
|---|---|
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 7-bromo-2-methylpyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H7BrN2O/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3 |
| Standard InChI Key | YMILBJHMMPRLHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N2C=C(C=CC2=N1)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one consists of a bicyclic pyrido[1,2-a]pyrimidin-4-one system, with a bromine atom at the 7th position and a methyl group at the 2nd position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and binding affinity. The compound’s IUPAC name, 7-bromo-2-methylpyrido[1,2-a]pyrimidin-4-one, reflects its substitution pattern and ring numbering.
Molecular and Structural Data
Key physicochemical properties and identifiers are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 64500-11-4 |
| Molecular Formula | |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 7-bromo-2-methylpyrido[1,2-a]pyrimidin-4-one |
| Canonical SMILES | CC1=CC(=O)N2C=C(C=CC2=N1)Br |
| InChI Key | YMILBJHMMPRLHY-UHFFFAOYSA-N |
The presence of the bromine atom enhances the compound’s electrophilicity, making it amenable to nucleophilic substitution reactions, while the methyl group contributes to hydrophobic interactions in biological systems.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically begins with 2-aminopyridine derivatives as starting materials. A multi-step route involving cyclocondensation, bromination, and purification is employed. One documented method utilizes solvent systems such as dimethylformamide (DMF) or acetonitrile, with catalysts like copper(I) iodide to enhance reaction efficiency. For instance, bromination of a preformed pyrido-pyrimidinone precursor using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) yields the target compound.
Mechanism of Action and Biological Interactions
The compound’s biological activity stems from its ability to engage with enzymes, receptors, or nucleic acids. The bromine atom facilitates halogen bonding—a non-covalent interaction critical for target recognition—while the methyl group enhances lipophilicity, promoting membrane permeability. Preliminary studies suggest that derivatives of this scaffold inhibit kinases or modulate G-protein-coupled receptors (GPCRs), though specific targets remain under investigation.
Applications in Scientific Research
Medicinal Chemistry
7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a versatile intermediate in drug discovery. Its structure allows for functionalization at the 7-bromo position, enabling the synthesis of analogs with varied pharmacological profiles. For example, Suzuki-Miyaura cross-coupling reactions with aryl boronic acids can introduce aromatic moieties to enhance binding affinity.
Material Science
The compound’s conjugated π-system and halogen substituent make it a candidate for organic electronic materials. Studies explore its utility in organic light-emitting diodes (OLEDs) or as a ligand in catalytic systems.
Comparative Analysis with Structural Analogs
Compared to non-brominated pyrido-pyrimidinones, this compound exhibits heightened reactivity in substitution reactions due to the bromine atom’s electron-withdrawing effects. Analogous compounds lacking the methyl group show reduced metabolic stability, underscoring the importance of the 2-methyl substituent in optimizing pharmacokinetic properties.
Future Research Directions
Further investigations should focus on:
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Target Identification: Elucidating specific biological targets via proteomic or genomic screens.
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Synthetic Methodology: Developing enantioselective routes for chiral derivatives.
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Therapeutic Potential: Evaluating efficacy in disease models, particularly in oncology and neurology.
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